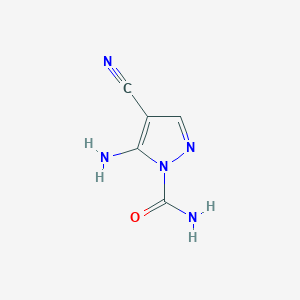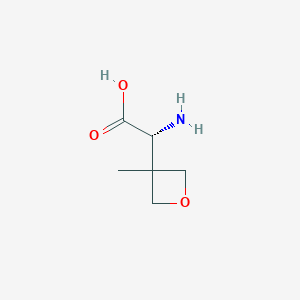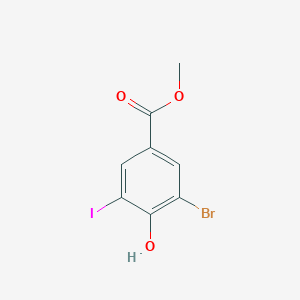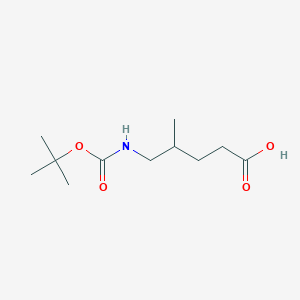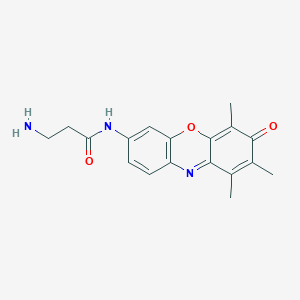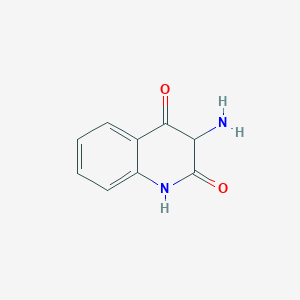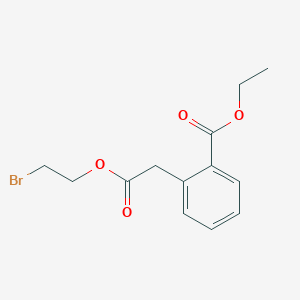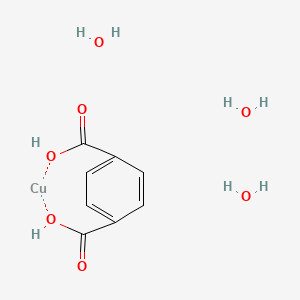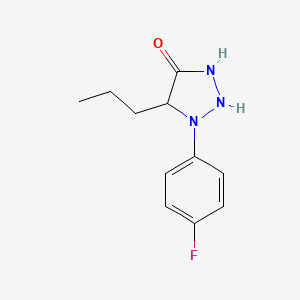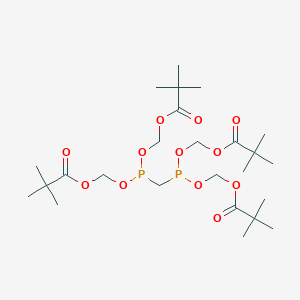
((Methylenebis(phosphanetriyl))tetrakis(oxy))tetrakis(methylene) tetrakis(2,2-dimethylpropanoate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((Methylenebis(phosphanetriyl))tetrakis(oxy))tetrakis(methylene) tetrakis(2,2-dimethylpropanoate) is a complex organophosphorus compound with the molecular formula C25H46O12P2 and a molecular weight of 600.57 g/mol . This compound is known for its unique structure, which includes multiple phosphonate groups and ester linkages, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ((Methylenebis(phosphanetriyl))tetrakis(oxy))tetrakis(methylene) tetrakis(2,2-dimethylpropanoate) involves the reaction of methylene-bisphosphonic acid with pivaloyloxymethyl chloride in the presence of diisopropylethylamine as a base. The reaction is typically carried out in N,N-dimethylformamide (DMF) at 80°C for 8 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
化学反应分析
Types of Reactions
((Methylenebis(phosphanetriyl))tetrakis(oxy))tetrakis(methylene) tetrakis(2,2-dimethylpropanoate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate oxides.
Reduction: Reduction reactions can convert the phosphonate groups to phosphine derivatives.
Substitution: Ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum and can be carried out in solvents like tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate oxides, while reduction can produce phosphine derivatives.
科学研究应用
((Methylenebis(phosphanetriyl))tetrakis(oxy))tetrakis(methylene) tetrakis(2,2-dimethylpropanoate) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biochemical pathways involving phosphorus metabolism.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the development of flame retardants and plasticizers due to its phosphorus content.
作用机制
The mechanism by which ((Methylenebis(phosphanetriyl))tetrakis(oxy))tetrakis(methylene) tetrakis(2,2-dimethylpropanoate) exerts its effects involves its interaction with molecular targets such as enzymes and receptors involved in phosphorus metabolism. The compound’s ester linkages allow it to be hydrolyzed under physiological conditions, releasing active phosphonate groups that can participate in various biochemical pathways .
相似化合物的比较
Similar Compounds
Methylenebis(phosphonic acid): A simpler analog with similar phosphorus-containing groups.
Tetrakis(hydroxymethyl)phosphonium chloride: Another phosphorus-based compound used in industrial applications.
Uniqueness
((Methylenebis(phosphanetriyl))tetrakis(oxy))tetrakis(methylene) tetrakis(2,2-dimethylpropanoate) is unique due to its multiple ester linkages and the presence of bulky 2,2-dimethylpropanoate groups, which enhance its stability and reactivity compared to simpler analogs .
属性
分子式 |
C25H46O12P2 |
|---|---|
分子量 |
600.6 g/mol |
IUPAC 名称 |
[bis(2,2-dimethylpropanoyloxymethoxy)phosphanylmethyl-(2,2-dimethylpropanoyloxymethoxy)phosphanyl]oxymethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C25H46O12P2/c1-22(2,3)18(26)30-13-34-38(35-14-31-19(27)23(4,5)6)17-39(36-15-32-20(28)24(7,8)9)37-16-33-21(29)25(10,11)12/h13-17H2,1-12H3 |
InChI 键 |
LKNOKFOQULRRKA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)OCOP(CP(OCOC(=O)C(C)(C)C)OCOC(=O)C(C)(C)C)OCOC(=O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


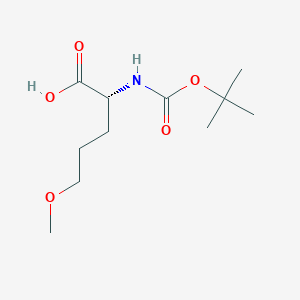
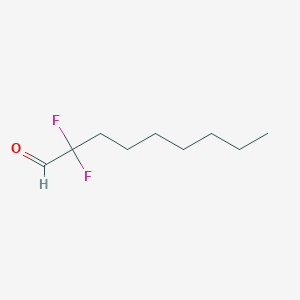
![(4S,5R)-3-((S)-3-Hydroxy-3-(2-methylbenzo[d]thiazol-5-yl)propanoyl)-4-methyl-5-phenyloxazolidin-2-one](/img/structure/B12858765.png)
![tert-Butyl (S)-(1-methyl-5-methylene-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate](/img/structure/B12858770.png)
